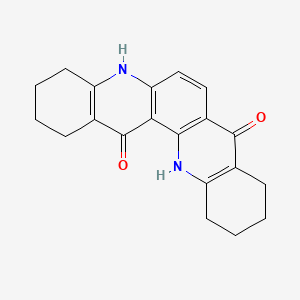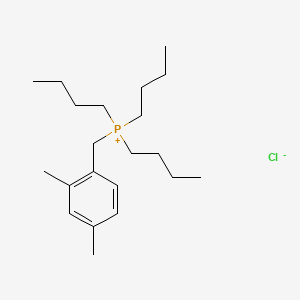![molecular formula C9H10O2 B13137979 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol CAS No. 612507-86-5](/img/structure/B13137979.png)
4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyprop-2-en-1-yl group attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol typically involves the hydroxylation of arylboronic acids. A common method is the ipso-hydroxylation using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound often employs nucleophilic aromatic substitution reactions. These reactions involve the substitution of an aryl halide with a nucleophile, facilitated by electron-attracting groups such as nitro groups in the ortho or para positions . This method allows for the efficient production of phenolic compounds on an industrial scale.
化学反応の分析
Types of Reactions: 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine are used in electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Substituted phenols with various functional groups
科学的研究の応用
4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of bioactive natural products and conducting polymers.
Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is investigated for its potential use in drug development due to its biological activities.
作用機序
The mechanism of action of 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol involves its interaction with various molecular targets and pathways. The phenolic group can undergo oxidation-reduction reactions, influencing cellular redox states. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
- 4-Hydroxyphenylacetic acid
- 4-Hydroxybenzaldehyde
- 4-Hydroxybenzoic acid
Comparison: 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol is unique due to its specific hydroxyprop-2-en-1-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced biological activities and improved stability, making it a valuable compound for various applications .
特性
CAS番号 |
612507-86-5 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
4-[(1R)-1-hydroxyprop-2-enyl]phenol |
InChI |
InChI=1S/C9H10O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9-11H,1H2/t9-/m1/s1 |
InChIキー |
UGNPXYBKDPBTAZ-SECBINFHSA-N |
異性体SMILES |
C=C[C@H](C1=CC=C(C=C1)O)O |
正規SMILES |
C=CC(C1=CC=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


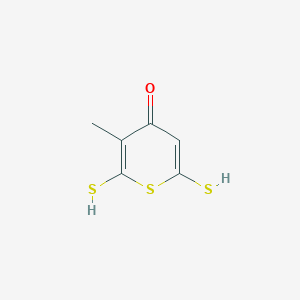
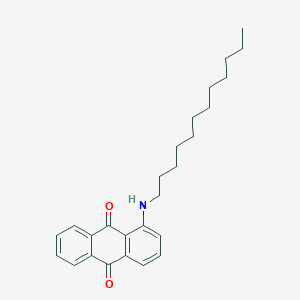

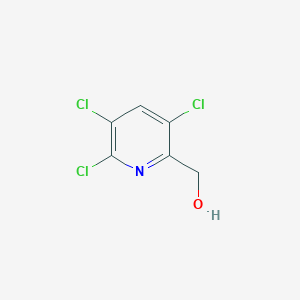
![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
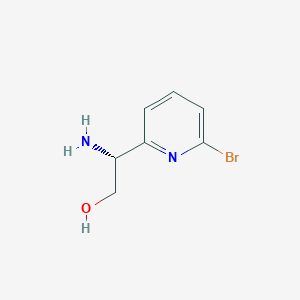
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)
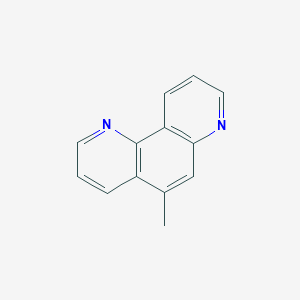
![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)

![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)

